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molecular formula C7H14N2O B8757665 3-Amino-N-(cyclopropylmethyl)propanamide

3-Amino-N-(cyclopropylmethyl)propanamide

Cat. No. B8757665
M. Wt: 142.20 g/mol
InChI Key: AWRKVHKRYHQBBP-UHFFFAOYSA-N
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Patent
US07429574B2

Procedure details

To solution of Fmoc-β-Ala-OH (1.0 g, 3.212 mmol) and oxalyl chloride (0.428 g, 0.29 mL, 3.373 mmol) in dichloromethane (20.0 mL) was added a few drops of N,N-dimethylformamide at 0° C. The mixture was stirred at room temperature for 1 hr followed by addition of cyclopropylmethylamine (0.229 g, 0.28 mL, 3.212 mmol) and triethylamine (0.65 g, 0.90 mL, 6.424 mmol). After 10 min, the mixture was treated with 1 M hydrochloride (10.0 mL) and the aqueous mixture was extracted with dichloromethane (3×30.0 mL). The organic solution was concentrated in vacuo to dryness. The residue was treated with a solution of 20% piperidine in N,N-dimethylforamide (20.0 mL) for 0.5 hr. After removal of the solvent in vacuo, the residue was treated with 1 M hydrochloride (20.0 mL) and ethyl acetate (20.0 mL). The mixture was separated and the aqueous layer was basified with solid sodium hydroxide to pH=8. The precipitate was removed by filtration and the aqueous solution was subjected to ion exchange column eluted with 20% pyridine to give 0.262 g (57%) of N-cyclopropylmethyl β-alanine amide. 1H NMR (200 MHz, CD3OD) δ 0.22 (m, 2H), 0.49 (m, 2H), 0.96 (m, 2H), 2.40 (t, 2H), 2.92 (t, 2H), 3.05 (d, 2H); MS (ES): 143.1 (M++1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[CH2:2][CH2:3][C:4](O)=[O:5].C(Cl)(=O)C(Cl)=O.[CH:30]1([CH2:33][NH2:34])[CH2:32][CH2:31]1.C(N(CC)CC)C.Cl>ClCCl.CN(C)C=O>[CH:30]1([CH2:33][NH:34][C:4](=[O:5])[CH2:3][CH2:2][NH2:1])[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with dichloromethane (3×30.0 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated in vacuo to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with a solution of 20% piperidine in N,N-dimethylforamide (20.0 mL) for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with 1 M hydrochloride (20.0 mL) and ethyl acetate (20.0 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was separated
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
eluted with 20% pyridine

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)CNC(CCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.262 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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